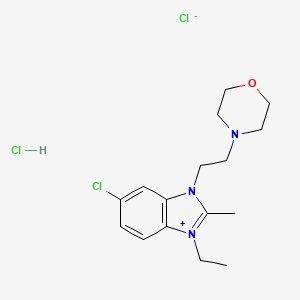
Trichloro(tetrachlorophenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(tetrachlorophenyl)silane: is a chemical compound with the molecular formula C6HCl7Si . It is known for its unique structure, which includes a silicon atom bonded to a tetrachlorophenyl group and three chlorine atoms. This compound is used in various industrial and research applications due to its reactivity and ability to form stable bonds with other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method involves the direct chlorination of tetrachlorophenylsilane. This process typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions.
Hydrochlorination: Another method involves the hydrochlorination of tetrachlorophenylsilane using hydrogen chloride gas. This reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of trichloro(tetrachlorophenyl)silane often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of advanced distillation techniques helps in purifying the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Trichloro(tetrachlorophenyl)silane can undergo substitution reactions where the chlorine atoms are replaced by other groups. Common reagents for these reactions include alcohols and amines.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes to form new silicon-carbon bonds.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Alkenes: Used in hydrosilylation reactions under the presence of a catalyst.
Major Products Formed:
Silicon-Carbon Compounds: Formed through hydrosilylation.
Substituted Silanes: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Organosilicon Compounds: Trichloro(tetrachlorophenyl)silane is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and polymer chemistry.
Biology and Medicine:
Biocompatible Materials: Research is ongoing into the use of organosilicon compounds in biocompatible materials for medical implants and devices.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: The primary mechanism by which trichloro(tetrachlorophenyl)silane exerts its effects is through the formation of stable silicon-carbon bonds. This occurs via electrophilic substitution and hydrosilylation reactions. The silicon atom in the compound acts as an electrophile, facilitating the formation of new bonds with carbon atoms in other molecules .
Comparaison Avec Des Composés Similaires
Trichlorosilane (HCl3Si): A related compound used in the semiconductor industry for the production of ultrapure silicon.
Tetrachlorosilane (SiCl4): Another similar compound used in the production of silicon-based materials.
Uniqueness: Trichloro(tetrachlorophenyl)silane is unique due to its tetrachlorophenyl group, which imparts distinct chemical properties and reactivity compared to other chlorosilanes. This makes it particularly useful in specialized applications where specific reactivity is required .
Propriétés
Formule moléculaire |
C6HCl7Si |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
trichloro-(2,3,4,5-tetrachlorophenyl)silane |
InChI |
InChI=1S/C6HCl7Si/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H |
Clé InChI |
FFZNQXSOIIVDRB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


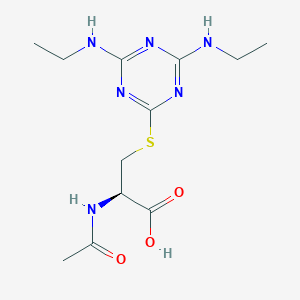
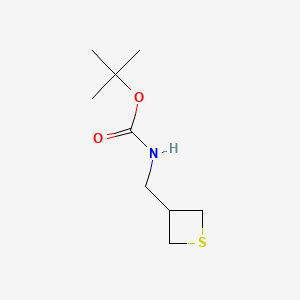
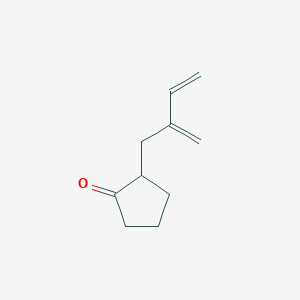

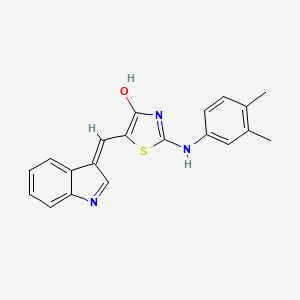

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
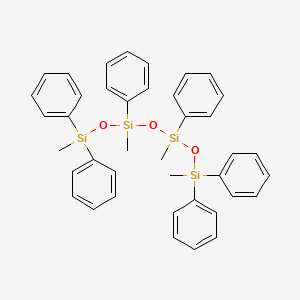
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13825591.png)
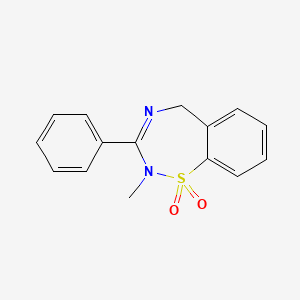


![(S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13825612.png)
